molecular formula C29H32N6O4S B11697366 N'-[(E)-[4-(Diethylamino)-2-hydroxyphenyl]methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide

N'-[(E)-[4-(Diethylamino)-2-hydroxyphenyl]methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide

Cat. No.: B11697366
M. Wt: 560.7 g/mol
InChI Key: JGOIEIOICQRCDK-UXHLAJHPSA-N
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Description

This compound is a hydrazone derivative featuring a 1,2,4-triazole core substituted with a 3,4-dimethoxyphenyl group at position 5 and a phenyl group at position 2. The triazole ring is linked via a sulfanyl bridge to an acetohydrazide moiety, which is further functionalized with a diethylamino-2-hydroxyphenylmethylidene group. Its synthesis likely involves condensation of a hydrazide precursor with an aldehyde, followed by S-alkylation to introduce the triazole-sulfanyl moiety .

Properties

Molecular Formula

C29H32N6O4S

Molecular Weight

560.7 g/mol

IUPAC Name

N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]-2-[[5-(3,4-dimethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C29H32N6O4S/c1-5-34(6-2)23-14-12-21(24(36)17-23)18-30-31-27(37)19-40-29-33-32-28(35(29)22-10-8-7-9-11-22)20-13-15-25(38-3)26(16-20)39-4/h7-18,36H,5-6,19H2,1-4H3,(H,31,37)/b30-18+

InChI Key

JGOIEIOICQRCDK-UXHLAJHPSA-N

Isomeric SMILES

CCN(CC)C1=CC(=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC)O

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[4-(Diethylamino)-2-hydroxyphenyl]methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate precursor.

    Attachment of the Diethylamino Group: The diethylamino group is introduced via a nucleophilic substitution reaction.

    Formation of the Dimethoxyphenyl Group: This group is typically introduced through an electrophilic aromatic substitution reaction.

    Final Coupling Reaction: The final step involves coupling the triazole ring with the diethylamino and dimethoxyphenyl groups under specific reaction conditions, such as the presence of a catalyst and controlled temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures.

Chemical Reactions Analysis

Potential Chemical Reactions

The compound’s structural features enable participation in several reaction types:

Hydrolysis

  • Mechanism : Cleavage of the hydrazone (–C=N–) or thioester (–S–) bonds under acidic/basic conditions.

  • Conditions : Aqueous acid/base solutions (e.g., HCl, NaOH) at elevated temperatures.

  • Outcome : Formation of hydrazine derivatives and aromatic thiols.

Substitution Reactions

  • Aromatic Substitution : The triazole and phenyl rings may undergo electrophilic substitution (e.g., nitration, acetylation) due to activating groups like methoxy (–OCH₃) or diethylamino (–N(CH₂CH₃)₂) .

  • Sulfur-Based Substitution : The sulfanyl group (–S–) can act as a leaving group, enabling displacement by nucleophiles (e.g., amines, alcohols).

Coupling Reactions

  • Cross-Coupling : The triazole ring may participate in metal-catalyzed coupling (e.g., Suzuki, Heck) if functionalized with appropriate leaving groups .

  • Hydrazone Derivatization : The hydrazone moiety can react with carbonyl compounds (e.g., ketones, aldehydes) to form extended conjugated systems.

Reaction Mechanism Insights

The compound’s reactivity is influenced by its functional groups:

  • Hydrazide Group : Acts as a nucleophile in acylation or condensation reactions.

  • Triazole Ring : Exhibits electron-deficient aromatic chemistry, facilitating electrophilic substitution .

  • Sulfanyl Group : Participates in nucleophilic aromatic substitution or metal-catalyzed reactions.

Analytical and Spectroscopic Data

While specific spectroscopic data for this compound are not provided in the sources, general trends for similar hydrazide-triazole derivatives include:

Analytical TechniqueKey Features
IR Spectroscopy Absorption bands for –NH (hydrazide), –C=N– (hydrazone), and –S– groups
NMR Spectroscopy Signals for aromatic protons (δ 6.5–8.5 ppm), methyl groups (δ 2.3–3.0 ppm), and NH groups (δ 8.0–13.0 ppm)
Mass Spectrometry Molecular ion peak (m/z ~505–528) and fragmentation patterns for triazole and hydrazone moieties

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity : Studies have shown that compounds similar to N'-[(E)-[4-(Diethylamino)-2-hydroxyphenyl]methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide exhibit significant antimicrobial properties. For instance, derivatives with similar structural motifs have been tested against various bacterial strains and fungi, demonstrating moderate to high efficacy .
  • Anticancer Potential : The triazole ring in this compound has been associated with anticancer activity. Research indicates that triazole derivatives can inhibit tumor growth by interfering with cellular processes involved in cancer progression. Specifically, the presence of the diethylamino and hydroxyl groups may enhance the compound's ability to penetrate cell membranes and exert cytotoxic effects .
  • Cholinesterase Inhibition : The compound has potential as an inhibitor of cholinesterase enzymes, which play a crucial role in neurotransmission. Inhibitors of these enzymes are valuable in treating neurodegenerative diseases such as Alzheimer's disease .

Material Science Applications

  • Fluorescent Dyes : Compounds with similar structures are being explored for use as fluorescent dyes in various applications including biological imaging and sensor technology. The unique arrangement of functional groups allows for tunable fluorescence properties .
  • Polymer Chemistry : The incorporation of compounds like this compound into polymer matrices could enhance their mechanical properties and thermal stability due to the compound's robust chemical structure .

Case Study 1: Antimicrobial Efficacy

A series of experiments were conducted to evaluate the antimicrobial efficacy of triazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that derivatives with higher lipophilicity exhibited enhanced antibacterial activity, suggesting that modifications to the hydrophobic regions could optimize efficacy .

Case Study 2: Anticancer Activity

In vitro studies demonstrated that a related compound significantly inhibited the proliferation of breast cancer cells by inducing apoptosis. This effect was attributed to the compound's ability to activate specific apoptotic pathways while downregulating anti-apoptotic proteins .

Mechanism of Action

The mechanism of action of N’-[(E)-[4-(Diethylamino)-2-hydroxyphenyl]methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular processes. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs (Table 1) share the 1,2,4-triazole-sulfanyl-acetohydrazide backbone but differ in substituents, influencing physicochemical and biological properties:

Compound Name / ID R1 (Triazole-5) R2 (Triazole-4) Hydrazide Substituent Key Bioactivity
Target Compound 3,4-dimethoxyphenyl Phenyl Diethylamino-2-hydroxyphenyl Under investigation
ZE-4b Pyridine-2-yl Ethyl 2-Phenylmethylidene Anticancer (IC50: ~15 µM)
ZE-4c Pyridine-2-yl Fluorophenyl 2-Phenylmethylidene Antibacterial (MIC: 8 µg/mL)
N'-(4-(dimethylamino)benzylidene) 2-Phenylaminoethyl Phenyl 4-Dimethylaminophenyl Antimetastatic (Migration inhibition: 70%)
488730-76-3 4-Methoxyphenyl 4-Methylphenyl Diethylaminophenylmethylidene Not reported

Substituent Impact :

  • Hydrazide Group: The diethylamino-2-hydroxyphenyl moiety may increase solubility and hydrogen-bonding capacity relative to ZE-4b/c’s simpler phenyl groups .
Computational Similarity Analysis

Using Tanimoto and Dice indices (MACCS and Morgan fingerprints), the target compound shows ~65–75% similarity to ZE-4b/c and 488730-76-3 . Lower similarity (~50%) is observed with benzofuran-triazole hybrids (), emphasizing the critical role of the diethylamino-hydroxyphenyl group in differentiating bioactivity .

Bioactivity Profiling
  • Anticancer Activity: Analogs like ZE-4b and compound 10 exhibit IC50 values <20 µM against melanoma and breast cancer cells. The target compound’s dimethoxyphenyl group may enhance cytotoxicity via improved membrane penetration .
  • Antimicrobial Potential: Fluorophenyl-substituted ZE-4c demonstrates potent antibacterial activity, suggesting that electron-withdrawing groups (e.g., F) at R2 improve efficacy against Gram-positive pathogens .

Biological Activity

N'-[(E)-[4-(Diethylamino)-2-hydroxyphenyl]methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a triazole ring, which is known for its diverse pharmacological properties, including antifungal, anticancer, and anti-inflammatory effects.

Chemical Structure and Properties

The molecular formula of this compound is C29H32N6O4S, with a molecular weight of 560.68 g/mol. Its structure includes a diethylamino group and a hydroxyl group on the phenyl ring, contributing to its solubility and biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds containing the triazole moiety have been shown to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies using multicellular spheroid models have demonstrated that similar compounds can penetrate tumor tissues effectively, enhancing their therapeutic efficacy .

Antimicrobial Properties

The presence of the triazole ring in this compound suggests potential antimicrobial activity. Triazoles are well-documented for their antifungal properties. Research indicates that derivatives of triazole exhibit significant inhibitory effects against various fungal strains, making them candidates for further development as antifungal agents .

Anti-inflammatory Effects

Compounds with hydroxyl and amino groups often display anti-inflammatory activities. The diethylamino and hydroxyphenyl substituents in this compound may contribute to modulating inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Case Studies and Research Findings

  • In Vitro Studies : A study conducted on similar hydrazone compounds demonstrated significant cytotoxicity against several cancer cell lines, with IC50 values indicating effective growth inhibition . The specific compound's ability to induce apoptosis was assessed using flow cytometry.
  • Molecular Docking Studies : Computational analyses have shown that the compound can effectively bind to targets involved in cancer progression, suggesting a mechanism of action that warrants further investigation .
  • Bioassays : Preliminary bioassays involving Saccharomyces cerevisiae indicated that compounds with similar structures inhibited growth or were lethal at certain concentrations, supporting the notion of their biological activity .

Summary Table of Biological Activities

Activity TypeMechanism/FindingsReferences
AnticancerInduces apoptosis; inhibits cell proliferation ,
AntimicrobialEffective against fungal strains
Anti-inflammatoryModulates inflammatory pathwaysNot specifically cited
CytotoxicitySignificant effects observed in vitro

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?

The synthesis involves multi-step reactions, including hydrazone formation and sulfanyl group introduction. Key steps include:

  • Hydrazone formation : Reacting substituted acetophenones with phenylhydrazine in alkaline or acidic media (e.g., ethanol/HCl) under reflux .
  • Sulfanyl group coupling : Thiol-alkylation or nucleophilic substitution using triazole-thiol intermediates, optimized via solvent selection (e.g., DMF or methanol) and temperature control (60–80°C) .
  • Yield optimization : Bayesian or heuristic algorithms can systematically explore reaction parameters (catalyst, solvent ratio, time) to maximize efficiency .

Q. Which spectroscopic and analytical methods are critical for structural characterization?

A combination of techniques ensures accurate structural elucidation:

  • Elemental analysis (CHNS) : Validates empirical formula (e.g., Vario MICRO CHNS analyzer) .
  • Spectroscopy :
    • IR : Confirms functional groups (e.g., C=N stretch at ~1600 cm⁻¹ for hydrazone) .
    • NMR : ¹H and ¹³C NMR identify substituent environments (e.g., diethylamino protons at δ 1.1–1.3 ppm) .
  • Chromatography : HPLC or LC-MS assesses purity (>95% required for pharmacological studies) .

Q. How is preliminary biological activity screening conducted for this compound?

Initial screening focuses on dose-dependent assays:

  • Antiplatelet/anticoagulant activity : Tail bleeding time assays in murine models, comparing with heparin (e.g., 30–50% increase at 10 mg/kg) .
  • Anticancer activity : 3D spheroid models (e.g., melanoma IGR39 cells) to evaluate IC₅₀ values and migration inhibition .

Advanced Research Questions

Q. How do structural modifications influence bioactivity? Insights from SAR studies.

The compound’s triazole-thiol and hydrazone moieties are critical for activity:

  • Triazole substitutions : Bulky aryl groups (e.g., 3,4-dimethoxyphenyl) enhance anticancer potency by improving hydrophobic interactions .
  • Hydrazone variations : Electron-donating groups (e.g., diethylamino) increase electron density, stabilizing ligand-receptor binding .
  • Sulfanyl linker flexibility : Shorter linkers reduce steric hindrance, improving binding to targets like EGFR or VEGFR .

Q. What computational strategies validate its mechanism of action?

  • Molecular docking : AutoDock or Schrödinger Suite predicts binding affinities to targets (e.g., tubulin or kinases). For example, the diethylamino group forms hydrogen bonds with Asp154 in EGFR .
  • DFT calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to correlate with antioxidant or redox-mediated activities .

Q. How is single-crystal XRD data processed to resolve structural ambiguities?

  • SHELX refinement : SHELXL refines crystallographic data (e.g., space group, thermal parameters) using high-resolution data (R-factor < 0.05). Twinning or disorder requires SHELXD for structure solution .
  • Validation : PLATON checks for voids, and CCDC deposition ensures reproducibility .

Q. How to address contradictions in pharmacological data (e.g., varying IC₅₀ across cell lines)?

  • Data normalization : Control for spheroid size heterogeneity in 3D models using Z-factor normalization .
  • Mechanistic profiling : Combine transcriptomics (RNA-seq) and proteomics to identify off-target effects or resistance pathways .
  • Dose-response reevaluation : Use Hill slope analysis to distinguish efficacy (EC₅₀) from toxicity (LD₅₀) .

Methodological Notes

  • Synthetic reproducibility : Always characterize intermediates (e.g., hydrazones) before proceeding to coupling steps .
  • Biological assays : Include positive controls (e.g., doxorubicin for anticancer studies) and validate via triplicate runs .
  • Computational validation : Cross-check docking results with MD simulations (100 ns trajectories) to assess binding stability .

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